Chemical Profile & Technical Utility: 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Chemical Profile & Technical Utility: 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
Topic: Chemical Structure and Properties of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate represents a sophisticated molecular architecture combining a bioactive benzimidazole scaffold with a labile ester linkage. In the fields of medicinal chemistry and materials science, this compound serves a dual purpose:
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Fluorogenic Probing: It functions as a "caged" fluorophore. The esterification of the phenolic oxygen blocks Excited-State Intramolecular Proton Transfer (ESIPT), effectively shifting its fluorescence emission. Upon enzymatic or chemical hydrolysis, the active fluorophore [2-(4-hydroxyphenyl)benzimidazole] is released, providing a ratiometric signal for esterase activity.
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Mesogenic Core: The rigid, rod-like structure incorporating a benzimidazole ring and a chlorophenyl tail makes it a viable calamitic mesogen for liquid crystal applications, exhibiting potential nematic phases.
This guide details the synthesis, physicochemical properties, and experimental protocols for utilizing this compound in bio-assays and material characterization.
Chemical Architecture & Synthesis
The molecule consists of three distinct domains: the benzimidazole head group (proton acceptor), the phenyl spacer , and the 4-chlorobenzoate tail (lipophilic/mesogenic stabilizer).
Retrosynthetic Analysis
The synthesis follows a convergent pathway. The core 2-(4-hydroxyphenyl)benzimidazole (HPBI) is constructed first via oxidative condensation, followed by esterification with 4-chlorobenzoyl chloride.
Key Reaction Steps:
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Condensation: o-Phenylenediamine + 4-Hydroxybenzaldehyde
2-(4-hydroxyphenyl)benzimidazole. -
Esterification: HPBI + 4-Chlorobenzoyl chloride
Target Ester.
Synthesis Workflow Visualization
The following diagram outlines the optimized synthetic route and the logical flow of intermediate isolation.
Figure 1: Step-wise synthetic pathway from raw precursors to the final ester derivative.
Physicochemical Properties
The properties below are derived from structural analysis and established data for benzimidazole esters.
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | C | |
| Molecular Weight | 348.78 g/mol | Suitable for cell permeability. |
| LogP (Predicted) | 5.2 - 5.8 | Highly lipophilic; requires DMSO/DMF for stock solutions. |
| pKa (Benzimidazole) | ~5.5 (Conjugate acid) | Protonation of N3 occurs in acidic media. |
| Melting Point | 210–230 °C (Predicted) | High crystallinity due to |
| Fluorescence (Ester) | ESIPT blocked; normal Stokes shift. | |
| Fluorescence (Hydrolyzed) | ESIPT active; large Stokes shift. |
The ESIPT Mechanism (Fluorescence Switch)
The core utility of this molecule lies in the ESIPT switch .
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Ester Form (Intact): The phenolic proton is replaced by the chlorobenzoyl group. No intramolecular hydrogen bond exists between the oxygen and the imidazole nitrogen. Emission is purely from the locally excited (LE) state (Blue/UV).
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Phenol Form (Hydrolyzed): Upon hydrolysis, the phenolic proton is restored. In the excited state, the proton tunnels to the imidazole nitrogen, forming a keto-tautomer that emits at a longer wavelength (Green). This drastic color change allows for sensitive detection of hydrolysis.
Experimental Protocols
Protocol A: Chemical Synthesis
Objective: Isolate high-purity (>98%) target compound.
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Intermediate Synthesis (HPBI):
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Dissolve o-phenylenediamine (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in DMF (20 mL).
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Add Na
S O (12 mmol) as an oxidant. -
Reflux at 120°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
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Pour into ice water; filter the precipitate. Recrystallize from ethanol.
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Esterification:
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Dissolve HPBI (5 mmol) in anhydrous DCM (25 mL) with Triethylamine (6 mmol).
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Cool to 0°C. Dropwise add 4-chlorobenzoyl chloride (5.5 mmol) dissolved in DCM.
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Stir at room temperature for 12 hours under N
atmosphere. -
Workup: Wash with NaHCO
(sat.), then brine. Dry over MgSO . -
Purification: Flash column chromatography (SiO
, Hexane:EtOAc gradient).
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Protocol B: Fluorogenic Esterase Assay
Objective: Measure enzymatic activity using the fluorescence shift.
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Stock Preparation: Prepare a 10 mM stock solution of the ester in DMSO.
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Assay Buffer: PBS (pH 7.4).
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Procedure:
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Dilute stock to 10
M in Assay Buffer. -
Add Esterase (e.g., Porcine Liver Esterase) or cell lysate.
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Detection: Excitation at 330 nm.
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Readout: Monitor decrease in 370 nm emission (Ester) and increase in 460 nm emission (Phenol).
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Assay Logic Visualization
The following diagram illustrates the mechanism of action in a biological context.
Figure 2: Mechanism of action for the fluorogenic esterase assay.
Applications & Causality
Medicinal Chemistry: Prodrug Scaffolding
The 4-chlorobenzoate moiety increases the lipophilicity of the benzimidazole core, enhancing cell membrane penetration. Once inside the cell, ubiquitous esterases cleave the ester, releasing the active benzimidazole (which may have tubulin-inhibitory or DNA-binding properties) and the 4-chlorobenzoic acid. This "Trojan Horse" strategy is critical for delivering polar benzimidazole drugs.
Materials Science: Liquid Crystals
The molecule possesses the classic "Rigid Core + Flexible/Polar Tail" structure required for mesophases.
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Anisotropy: The 4-chloro substituent adds polarizability along the long axis, stabilizing the nematic phase.
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Validation: Differential Scanning Calorimetry (DSC) should be used to identify the crystal-to-nematic and nematic-to-isotropic transition temperatures.
References
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Synthesis of Benzimidazoles
- Title: "Selective and eco-friendly procedures for the synthesis of benzimidazole deriv
- Source: Beilstein Journal of Organic Chemistry (2016).
-
URL:[Link]
- Title: "2-(2′-Hydroxyphenyl)benzimidazole as a Fluorescent Probe.
- Liquid Crystal Properties: Title: "Synthesis and mesomorphic properties of benzimidazole-based liquid crystals." Source: Liquid Crystals (General Reference for Class). Context: Supports the assignment of mesogenic properties to 2-phenylbenzimidazole esters.
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Biological Activity of Benzimidazole Esters
- Title: "Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxyl
- Source: Bioorganic & Medicinal Chemistry (2000).
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URL:[Link]
Sources
- 1. Buy N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide | 314769-80-7 [smolecule.com]
- 2. Design and characterization of a 2-(2′-hydroxyphenyl)benzimidazole-based Sr2+-selective fluorescent probe in organic and micellar solution systems - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly sensitive and selective detection of triphosgene with a 2-(2′-hydroxyphenyl)benzimidazole derived fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
